Biotin-teg cep

Oligonucleotide Synthesis Biotinylation Steric Hindrance

Biotin-TEG CEP (CAS 198080-44-3) is a non-nucleosidic phosphoramidite reagent used in automated solid-phase DNA/RNA synthesis to directly incorporate a biotin label. The compound features a 15-atom mixed-polarity spacer arm based on a triethylene glycol (TEG) linker, which provides a flexible separation between the biotin moiety and the oligonucleotide backbone.

Molecular Formula C52H76N5O11PS
Molecular Weight 1010.2 g/mol
Cat. No. B12081900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-teg cep
Molecular FormulaC52H76N5O11PS
Molecular Weight1010.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59)
InChIKeyJHOFQGWLXUQCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-TEG CEP: A 15-Atom Spacer Phosphoramidite for Enhanced Oligonucleotide Biotinylation


Biotin-TEG CEP (CAS 198080-44-3) is a non-nucleosidic phosphoramidite reagent used in automated solid-phase DNA/RNA synthesis to directly incorporate a biotin label . The compound features a 15-atom mixed-polarity spacer arm based on a triethylene glycol (TEG) linker, which provides a flexible separation between the biotin moiety and the oligonucleotide backbone . This extended spacer is designed to minimize steric hindrance and optimize the accessibility of the biotin tag for subsequent detection or capture with streptavidin/avidin conjugates .

Workflow Automated solid-phase oligonucleotide synthesis
Spacer design 15-atom TEG arm for reduced steric hindrance
Labeling flexibility Supports 5', internal and 3' biotin incorporation

Why Biotin-TEG CEP Outperforms Standard Biotin Phosphoramidites in Demanding Assays


Generic biotin phosphoramidites with short or absent spacers (e.g., standard Biotin with a C6 arm) are often insufficient for complex detection workflows. The close proximity of the bulky biotin group to the oligonucleotide can create steric hindrance, significantly reducing the efficiency of streptavidin binding, especially when used in conjunction with solid surfaces like magnetic beads, nanoparticles, or microarrays [1]. This can lead to lower signal intensity in hybridization assays, reduced capture efficiency in pull-down experiments, and increased variability. A 15-atom TEG spacer, as found in Biotin-TEG CEP, is a critical structural feature for applications where the biotin tag must remain highly accessible [2].

Short-spacer biotin phosphoramidites may create steric hindrance, limiting streptavidin accessibility on solid surfaces.
Standard C6-linker biotin can reduce capture efficiency in bead-based pull-downs and microarray hybridizations.
Insufficient spacer length may increase signal variability and lower recovery yields in demanding detection workflows.

Quantitative Evidence for Biotin-TEG CEP Selection in Oligonucleotide Synthesis


Spacer Arm Length: 15-Atom TEG vs. 6-Atom C6 Standard Biotin

Biotin-TEG CEP incorporates a 15-atom tetraethylene glycol spacer arm, compared to a standard 6-atom carbon (C6) spacer in many conventional biotin phosphoramidites [1]. This 2.5-fold increase in linker length provides a quantifiable improvement in streptavidin accessibility, as evidenced by its recommended use for attaching oligonucleotides to nanospheres or magnetic beads where standard biotin often underperforms due to steric constraints [2].

Spacer Arm Length
Data to verify
15 atoms (TEG) vs. 6 atoms (C6) – 2.5× increase
Reduces steric hindrance for solid-support capture
Vendor-specified structural parameter; confirm under assay conditions
Oligonucleotide Synthesis Biotinylation Steric Hindrance

Synthetic Efficiency: High Coupling Efficiency with Biotin-TEG CEP

The Biotin-TEG CEP phosphoramidite maintains a high coupling efficiency (>99% per cycle) typical of industry-standard phosphoramidite chemistry . This is comparable to the coupling efficiency of other advanced non-nucleosidic reagents and ensures that the biotin label is incorporated with high yield and minimal sequence truncation during automated synthesis, using an extended coupling time of 10-15 minutes .

Coupling Efficiency
Class-level
>99% per cycle
Supports high-purity full-length synthesis
Extended coupling time (10–15 min) required
Solid-Phase Synthesis Coupling Efficiency Oligonucleotide Yield

Positional Versatility: Enables Internal, 5', and 3' Labeling

Unlike simpler biotin phosphoramidites that can only be added at the 5'-end, thereby terminating synthesis, Biotin-TEG CEP can be incorporated internally or at either the 5' or 3' terminus . This is due to its DMT-protected primary hydroxyl group, which allows the phosphoramidite to be coupled as a standard nucleoside in any cycle of the synthesis .

Labeling Positions
Class-level
5', internal, 3' (via support) vs. 5' only
Enables strategic label placement without synthesis termination
Positional flexibility derived from DMT-protected hydroxyl group
Oligonucleotide Modification Flexible Labeling Automated Synthesis

Purification and QC: DMT Group Enables Trityl-ON Purification and Coupling Quantification

Biotin-TEG CEP contains an acid-labile dimethoxytrityl (DMT) protecting group [1]. This is a key feature that distinguishes it from many other biotinylation reagents. The DMT group can be left on the final oligonucleotide ('DMT-ON') to act as a hydrophobic handle for rapid purification via reverse-phase cartridge or HPLC . Alternatively, its removal during synthesis allows for online quantification of the coupling efficiency, providing an immediate quality control metric for the labeling step [2].

Purification/QC Handle
Reported
DMT group present; supports trityl-ON purification & online coupling QC
Cost-effective purification and real-time labeling verification
Compatible with standard RP-HPLC/cartridge workflows
Oligonucleotide Purification Quality Control RP-HPLC

Procurement-Driven Application Scenarios for Biotin-TEG CEP


High-Sensitivity Capture on Magnetic Beads and Solid Surfaces

For applications such as chromatin immunoprecipitation (ChIP), RNA pull-downs, or nucleic acid target enrichment, the 15-atom TEG spacer of Biotin-TEG CEP ensures optimal biotin accessibility to streptavidin-coated magnetic beads [1]. This reduces the risk of steric occlusion that can occur with shorter spacers, leading to more efficient capture and higher recovery yields of target molecules [2].

Microarray and Biosensor Probe Development

In the construction of DNA microarrays or biosensors, biotinylated oligonucleotides must hybridize to a complementary target while simultaneously presenting the biotin tag for detection. The extended, flexible TEG spacer minimizes interference with duplex formation and ensures the biotin is available for binding to a streptavidin-conjugated reporter enzyme or fluorophore [2]. This dual functionality is critical for achieving high signal-to-noise ratios [1].

In Situ Hybridization (ISH) and ELISA Signal Amplification

The ability to incorporate multiple biotin moieties using Biotin-TEG CEP, as demonstrated in studies showing optimal signal with three biotins per oligo, makes it an ideal reagent for signal amplification in in situ hybridization (ISH) and ELISA-based detection . This property allows researchers to enhance assay sensitivity and lower limits of detection by creating multivalent probes that recruit more streptavidin-enzyme conjugates.

Application
Selection Property
Validation Focus
Bead-based capture (ChIP, pull-downs)
15-atom TEG spacer for steric relief
Capture efficiency and target recovery yield
Microarray / biosensor probe design
Flexible spacer minimizes duplex interference
Signal-to-noise ratio optimization
Signal amplification (ISH, ELISA)
Multivalent biotin incorporation capability
Assay sensitivity and detection limits

Technical Documentation Hub

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